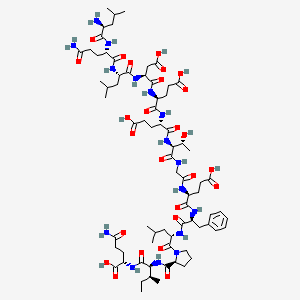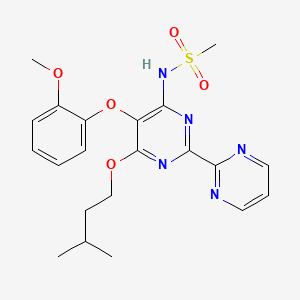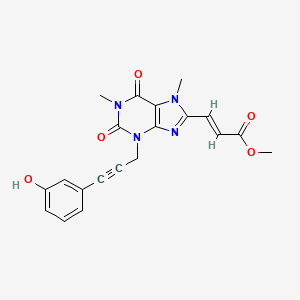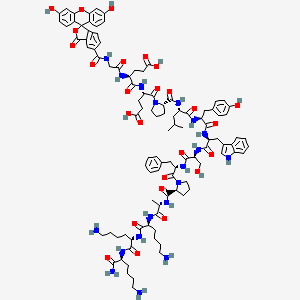
FAM-Srctide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FAM-Srctide is a synthetic peptide that is labeled with a fluorescent dye known as 5-carboxyfluorescein (FAM). The peptide sequence of this compound is Glycine-Glutamic acid-Glutamic acid-Proline-Leucine-Tyrosine-Tryptophan-Serine-Phenylalanine-Proline-Alanine-Lysine-Lysine-Lysine-NH2. This compound is widely used as a substrate for various protein kinases, including but not limited to Blk, BTK, cKit, EPHA1, EPHB2, EPHB3, ERBB4, FAK, Flt3, IGF-1R, ITK, Lck, MET, MUSK, Ret, Src, TIE2, TrkB, VEGF-R1, and VEGF-R2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: FAM-Srctide is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The FAM label is introduced at the N-terminus of the peptide. The peptide is then cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles as SPPS but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: FAM-Srctide primarily undergoes phosphorylation reactions when used as a substrate for protein kinases. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to specific amino acid residues within the peptide.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP), protein kinases.
Conditions: Aqueous buffer solutions, typically at physiological pH and temperature.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, where one or more amino acid residues have been modified by the addition of phosphate groups .
Scientific Research Applications
FAM-Srctide is extensively used in scientific research due to its fluorescent properties and its role as a kinase substrate. Some of its applications include:
Chemistry: Used in studies involving enzyme kinetics and substrate specificity.
Biology: Employed in cell signaling research to study the activity of various protein kinases.
Medicine: Utilized in drug discovery and development to screen for kinase inhibitors.
Industry: Applied in the development of diagnostic assays and high-throughput screening methods .
Mechanism of Action
FAM-Srctide exerts its effects by serving as a substrate for protein kinases. The mechanism involves the binding of the peptide to the active site of the kinase, followed by the transfer of a phosphate group from ATP to specific amino acid residues within the peptide. This phosphorylation event can be detected and quantified using fluorescence-based assays, as the FAM label emits light upon excitation .
Comparison with Similar Compounds
FITC-Srctide: Similar to FAM-Srctide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
TAMRA-Srctide: Labeled with tetramethylrhodamine (TAMRA) and used for similar applications.
Biotin-Srctide: Labeled with biotin for use in affinity-based assays.
Uniqueness: this compound is unique due to its specific fluorescent properties, with excitation and emission wavelengths of 494 nm and 521 nm, respectively. This makes it particularly suitable for fluorescence-based detection methods, providing high sensitivity and specificity in various assays .
Properties
Molecular Formula |
C102H129N19O26 |
|---|---|
Molecular Weight |
2037.2 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |
InChI Key |
ZCLBDQAMPLFYPV-AJBNWBOWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


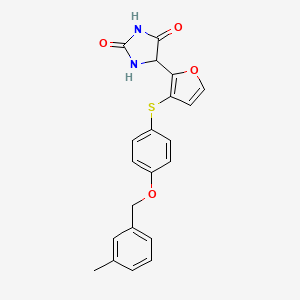

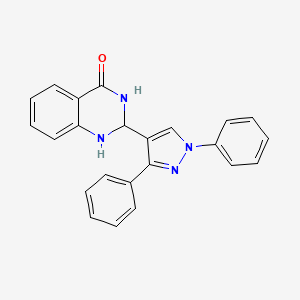
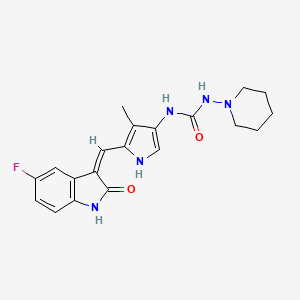
![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
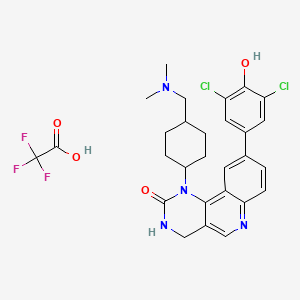
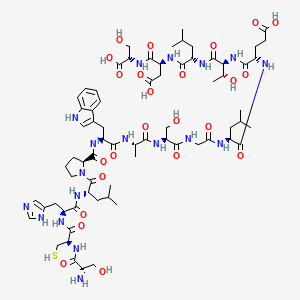

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)


